molecular formula C12H28N2 B1388964 N1-Ethyl-N3-heptyl-1,3-propanediamine CAS No. 1040690-47-8

N1-Ethyl-N3-heptyl-1,3-propanediamine

Cat. No. B1388964
M. Wt: 200.36 g/mol
InChI Key: WANOHQFDYKUULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-Ethyl-N3-heptyl-1,3-propanediamine” is a chemical compound with the molecular formula C12H28N2 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “N1-Ethyl-N3-heptyl-1,3-propanediamine” consists of 12 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“N1-Ethyl-N3-heptyl-1,3-propanediamine” has a molecular weight of 200.36 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.

Future Directions

The future directions for “N1-Ethyl-N3-heptyl-1,3-propanediamine” are not clear from the available information. Its use in biochemical research suggests it may have potential applications in this field .

properties

IUPAC Name

N-ethyl-N'-heptylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-3-5-6-7-8-10-14-12-9-11-13-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANOHQFDYKUULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Ethyl-N3-heptyl-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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